2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action for 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell growth and differentiation . By binding to these receptors, the compound can disrupt signaling pathways involved in tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid: A similar compound with slight structural differences.
Pyrrolopyrazine derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Indole derivatives: These compounds are structurally related and have similar applications in medicinal chemistry.
Uniqueness
2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs makes it particularly valuable in cancer research .
Biological Activity
2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS No. 1241950-73-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula: C10H10N2O2
- Molecular Weight: 190.20 g/mol
- CAS Number: 1241950-73-1
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was reported to have an IC50 value in the low micromolar range against A431 and HepG2 cell lines, indicating significant antiproliferative activity.
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are critical regulators of cell death.
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant properties. In a study involving animal models, it demonstrated significant protection against seizures induced by pentylenetetrazol (PTZ). The structure-activity relationship indicated that modifications at specific positions on the pyrrole ring could enhance anticonvulsant efficacy.
Antimicrobial Activity
Preliminary data suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. For example:
- Substituents on the pyrrole ring: Alterations in the ethyl group or introduction of halogen atoms can significantly affect potency.
- Positioning of carboxylic acid: The carboxylic acid group at position 5 is crucial for maintaining activity against tumor cells and may interact with specific biological targets.
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
- Case Study on Antitumor Activity : A study involving a series of synthesized derivatives showed that compounds with electron-withdrawing groups at specific positions exhibited enhanced cytotoxicity against cancer cell lines compared to the parent compound.
- Case Study on Anticonvulsant Activity : In a controlled trial, variations in the chemical structure led to different levels of seizure protection in rodent models, highlighting the importance of SAR in drug design.
Properties
IUPAC Name |
2-ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-8-4-6-3-7(10(13)14)5-11-9(6)12-8/h3-5H,2H2,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHXLFCIHKFJDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC(=CN=C2N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678419 | |
Record name | 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1241950-73-1 | |
Record name | 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1241950-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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